2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide” is a chemical compound with the molecular formula C16H20ClN3O4 . It is related to the compound benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a spirocyclic core, which is a type of cyclic compound where two rings share a single atom. The compound also contains several functional groups, including amide, ketone, and benzyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Synthesis and Biological Evaluation
Anticonvulsant Agents : Novel benztriazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds with specific structural features have shown significant efficacy in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).
Antiviral Activity : A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed and evaluated for their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the versatility of the spirothiazolidinone scaffold for developing antiviral molecules (Apaydın et al., 2020).
Analgesic Agents : Research into (indol-3-yl)alkylamides has identified compounds with promising analgesic properties. N-(pyridin-4-yl)acetamides bearing benzyl or 4-fluorobenzyl moieties exhibited analgesic effects comparable to reference drugs, suggesting their utility as pain management options (Fouchard et al., 2001).
Tachykinin NK2 Receptor Antagonists : A series of spiropiperidines have been synthesized and shown to possess potent and selective non-peptide antagonistic activity against the tachykinin NK2 receptor, indicating potential therapeutic applications in conditions like bronchoconstriction (Smith et al., 1995).
Positive Inotropic Agents : Compounds with potential positive inotropic activities, useful in treating heart failure, have been synthesized and evaluated. Some derivatives demonstrated favorable activity compared to the standard drug Milrinone, highlighting their potential in cardiac therapy (Li et al., 2008).
Epidermal Growth Factor Receptor Inhibitors : A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring system were synthesized for their potential as epidermal growth factor receptor inhibitors. Compounds showed moderate antiproliferative activity against certain cancer cell lines, suggesting their applicability in cancer therapy (Fleita et al., 2013).
特性
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c24-19-8-6-17(7-9-19)14-25-20(29)16-28-21(30)23(26-22(28)31)10-12-27(13-11-23)15-18-4-2-1-3-5-18/h1-9H,10-16H2,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAQSVRPUKNCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。